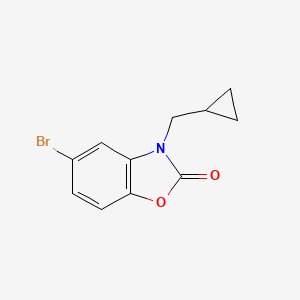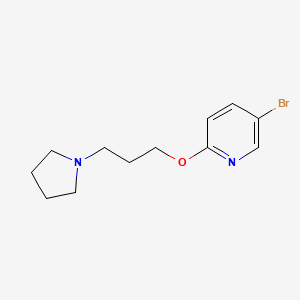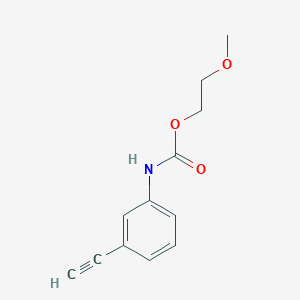
4-碘-3-(三氟甲基)吡啶-2-胺
描述
“4-Iodo-3-(trifluoromethyl)pyridin-2-amine” is a chemical compound with the molecular formula C6H4F3IN2 . It has a molecular weight of 288.01 g/mol . The IUPAC name for this compound is 4-iodo-3-(trifluoromethyl)pyridin-2-amine .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which includes “4-Iodo-3-(trifluoromethyl)pyridin-2-amine”, is a topic of interest in the agrochemical and pharmaceutical industries . Trifluoromethylpyridines are used in the protection of crops from pests and have applications in the pharmaceutical and veterinary industries .
Molecular Structure Analysis
The InChI string for “4-Iodo-3-(trifluoromethyl)pyridin-2-amine” is InChI=1S/C6H4F3IN2/c7-6(8,9)4-3(10)1-2-12-5(4)11/h1-2H,(H2,11,12) . The Canonical SMILES string is C1=CN=C(C(=C1I)C(F)(F)F)N .
Physical And Chemical Properties Analysis
“4-Iodo-3-(trifluoromethyl)pyridin-2-amine” has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 5 . It has a Rotatable Bond Count of 0 . The Exact Mass and Monoisotopic Mass of the compound is 287.93713 g/mol . The Topological Polar Surface Area is 38.9 Ų . The Heavy Atom Count is 12 .
科学研究应用
肽模拟物的合成
Saitton、Kihlberg 和 Luthman(2004 年)描述了 2,3,4-取代吡啶衍生物的合成,这些衍生物可用作肽模拟物开发中的支架。此过程涉及在卤素交换反应中使用各种亲电试剂来生成官能化的支架,包括将碘吡啶转化为格氏衍生物以与氨基酸衍生物有效偶联 (Saitton、Kihlberg 和 Luthman,2004 年)。
吡啶中的卤素交换
Mongin、Tognini、Cottet 和 Schlosser(1998 年)证明了 2-氯-6-(三氟甲基)吡啶转化为其 3-碘衍生物,该衍生物可用于涉及卤素/金属交换和亲电捕获的反应序列中进一步操作 (Mongin 等人,1998 年)。
2-碘-咪唑并[1,2-a]吡啶的合成
Dheer、Reddy、Rath、Sangwan、Das 和 Shankar(2016 年)开发了一种使用碘/CuI 介导的双氧化 C-H 胺化反应合成 2-碘-咪唑并[1,2-a]吡啶的方法。该方法以其温和的反应条件和高区域选择性而著称 (Dheer 等人,2016 年)。
吡啶衍生物的氨甲基化
Nagae、Shibata、Tsurugi 和 Mashima(2015 年)探索了使用 3 族金属三酰胺配合物催化邻位 C-H 键加成到非活化亚胺的 C═N 双键中。该过程允许合成氨甲基化产物 (Nagae、Shibata、Tsurugi 和 Mashima,2015 年)。
作用机制
Target of Action
Similar compounds have been known to target enzymes like reverse transcriptase .
Mode of Action
It’s known that the amine group in such compounds can engage in nucleophilic substitution reactions, making it a key participant in the formation of carbon-nitrogen bonds .
Biochemical Pathways
It’s known that similar compounds are involved in many syntheses of active pharmaceutical ingredients (apis), such as naporafenib, a raf inhibitor used in the treatment of raf-driven cancers .
Result of Action
Similar compounds have shown improved drug potency toward certain enzymes by key hydrogen bonding interactions with the protein .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Iodo-3-(trifluoromethyl)pyridin-2-amine. For instance, the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .
未来方向
生化分析
Biochemical Properties
4-Iodo-3-(trifluoromethyl)pyridin-2-amine plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, facilitating synthetic transformations. For instance, it is involved in the synthesis of active pharmaceutical ingredients (APIs) such as naporafenib, a RAF inhibitor used in cancer treatment . Additionally, it is used to stabilize hypervalent iodine in pyridine-based ligands, which are applied in a wide range of synthetic transformations .
Cellular Effects
The effects of 4-Iodo-3-(trifluoromethyl)pyridin-2-amine on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it is used in the synthesis of APIs that target specific cellular pathways in cancer treatment, thereby altering gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, 4-Iodo-3-(trifluoromethyl)pyridin-2-amine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a ligand to stabilize hypervalent iodine, which is crucial for various synthetic transformations . This binding interaction is essential for its role in biochemical reactions and its therapeutic potential in cancer treatment.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Iodo-3-(trifluoromethyl)pyridin-2-amine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity may decrease over time due to degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained therapeutic use.
Dosage Effects in Animal Models
The effects of 4-Iodo-3-(trifluoromethyl)pyridin-2-amine vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may occur . Threshold effects have been observed, indicating the importance of dosage optimization for its safe and effective use in therapeutic applications.
Metabolic Pathways
4-Iodo-3-(trifluoromethyl)pyridin-2-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it is used in the synthesis of APIs that target specific metabolic pathways in cancer cells, thereby altering metabolite levels and cellular metabolism .
Transport and Distribution
Within cells and tissues, 4-Iodo-3-(trifluoromethyl)pyridin-2-amine is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation within specific cellular compartments . Understanding these transport mechanisms is crucial for optimizing its therapeutic potential and minimizing adverse effects.
Subcellular Localization
The subcellular localization of 4-Iodo-3-(trifluoromethyl)pyridin-2-amine is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is critical for its role in biochemical reactions and its therapeutic potential in cancer treatment.
属性
IUPAC Name |
4-iodo-3-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3IN2/c7-6(8,9)4-3(10)1-2-12-5(4)11/h1-2H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYHKWUVUCEPCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1I)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[4-(Cyanomethylamino)phenyl]carbamic acid tert-butyl ester](/img/structure/B1409178.png)










